molecular formula C6H9ClN2O2S B12316537 4-(Methylsulfonyl)pyridin-3-amine hydrochloride

4-(Methylsulfonyl)pyridin-3-amine hydrochloride

Cat. No.: B12316537
M. Wt: 208.67 g/mol
InChI Key: SLUYZBILGJUJJA-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H8N2O2S and a molecular weight of 172.2 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and features a methylsulfonyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)pyridin-3-amine hydrochloride typically involves the introduction of a methylsulfonyl group to a pyridine derivative. One common method involves the reaction of 3-aminopyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Methylsulfonyl)pyridin-3-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. This can affect the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)pyridin-3-amine: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    4-(Methoxy)pyridin-3-amine: Contains a methoxy group instead of a methylsulfonyl group.

    4-(Methylsulfonyl)pyridine: Lacks the amino group on the pyridine ring.

Uniqueness

4-(Methylsulfonyl)pyridin-3-amine hydrochloride is unique due to the presence of both the methylsulfonyl and amino groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

4-methylsulfonylpyridin-3-amine;hydrochloride

InChI

InChI=1S/C6H8N2O2S.ClH/c1-11(9,10)6-2-3-8-4-5(6)7;/h2-4H,7H2,1H3;1H

InChI Key

SLUYZBILGJUJJA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=NC=C1)N.Cl

Origin of Product

United States

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